molecular formula C13H8N4O2S2 B3008248 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941957-26-2

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B3008248
CAS No.: 941957-26-2
M. Wt: 316.35
InChI Key: MHJCDQOZZAJWLJ-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, benzothiazole, and oxazole rings

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCDQOZZAJWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the product. Techniques such as microwave irradiation and one-pot multicomponent reactions are being explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Biological Activity

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazole and benzothiazole moieties, which are known for their pharmacological properties. The synthesis typically involves multi-step organic reactions starting from thiazole and benzothiazole intermediates, followed by coupling with an oxazole derivative. Common solvents used in the synthesis include ethanol, often under catalytic conditions using piperidine.

Synthetic Route Overview

StepDescription
1Preparation of thiazole and benzothiazole intermediates.
2Coupling with an oxazole derivative.
3Purification and characterization using NMR and HRMS.

Biological Activity

The biological activity of this compound is attributed to its structural components. Research indicates its potential as an antibacterial agent:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives of thiazoles exhibit a broad range of activities including inhibition of bacterial growth through interference with DNA gyrase and topoisomerase IV enzymes.

Inhibitory Effects

Recent studies have demonstrated the inhibitory effects of similar compounds on bacterial enzymes:

CompoundTarget EnzymeIC50 Value (nM)
9dE. coli DNA gyrase33
9eS. aureus Topoisomerase IV45

Case Studies

Several studies have investigated the biological properties of compounds related to this compound:

  • Study on Antibacterial Properties : A study highlighted that compounds with similar scaffolds inhibited Xanthomonas oryzae with median effective concentration (EC50) values significantly lower than traditional antibiotics.
  • Mechanism of Action : Research has suggested that the mechanism involves up-regulating succinate dehydrogenase during oxidative phosphorylation, thus inhibiting bacterial reproduction effectively.

Research Findings

The following findings summarize the biological activities observed in various studies:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antiviral : Some derivatives have shown activity against viruses like the tobacco mosaic virus (TMV), indicating a broad spectrum of potential applications.

Comparative Activity

Activity TypeResult Summary
AntibacterialHigh efficacy against E. coli and S. aureus.
AntiviralModerate activity against TMV with specific substitutions enhancing efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of complex heterocycles like this compound typically involves multi-step reactions. Key steps include:
  • Cyclization : Use of reagents like concentrated sulfuric acid for heterocycle formation (e.g., thiadiazole rings, as in ).
  • Coupling Reactions : Amide bond formation via activated intermediates (e.g., carbonyl chlorides) under anhydrous conditions .
  • Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry). For example, highlights using factorial designs to minimize trials while maximizing data quality. A hypothetical optimization table based on similar syntheses might include:
ParameterRange TestedOptimal Condition (Example)Reference
Reaction Temp.293–313 K298 K
SolventDMF, Ethanol, THFDMF
CatalystK₂CO₃, NaH, Et₃NK₂CO₃
  • Validation : Monitor reaction progress via TLC and characterize intermediates using NMR/IR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretches at ~1650–1670 cm⁻¹, thiazole C-S bonds at ~650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.0 ppm for benzothiazole) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) to confirm molecular ions (e.g., [M+H]⁺) .
  • X-ray Diffraction : For unambiguous structural determination, especially when isomers or co-crystals form (e.g., used XRD to analyze co-crystals of intermediates) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways and optimize heterocyclic synthesis for this compound?

  • Methodological Answer : Computational tools like density functional theory (DFT) and reaction path searches (e.g., via the ICReDD approach in ) can:
  • Predict Reactivity : Calculate transition states and activation energies for key steps (e.g., cyclization barriers).
  • Screen Solvents/Catalysts : Use COSMO-RS simulations to evaluate solvent effects on yield .
  • Validate Mechanisms : Compare computed IR/NMR spectra with experimental data to confirm intermediates .
  • Example workflow:

Optimize geometries of reactants/intermediates using DFT (B3LYP/6-31G*).

Simulate reaction pathways via intrinsic reaction coordinate (IRC) analysis.

Refine experimental conditions based on energy profiles .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from:
  • Isomerization : Use 2D NMR (e.g., NOESY) to distinguish positional isomers .
  • Degradation : Conduct stability studies (e.g., heat/moisture stress) and monitor via HPLC-MS.
  • Co-crystallization : If isolation fails (e.g., ’s co-crystals of 4.1 and 4.1a), employ XRD to resolve structures .
  • Case Study : In , thioacetamide intermediates could not be isolated, but XRD of co-crystals provided structural clarity. A multi-technique approach (NMR + MS + XRD) is recommended .

Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Functional Group Variation : Replace the oxazole-5-carboxamide moiety with other heterocycles (e.g., thiadiazole in ) and assess bioactivity.
  • Substituent Effects : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the benzothiazole ring to modulate electronic properties.
  • Synthetic Routes : Use parallel synthesis (e.g., ’s derivatives 4g–4n) with varying R groups, followed by SAR analysis via biological assays .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for a synthetic intermediate.
Resolution Workflow :

Repeat Synthesis : Ensure reproducibility under identical conditions.

Alternative Characterization : Use HR-MS to confirm molecular formula.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Advanced Techniques : Acquire ¹³C DEPT or HSQC spectra to resolve overlapping signals .

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